5-(4-ethoxyphenyl)-1-(4-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
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Overview
Description
5-(4-ETHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE is a complex organic compound that belongs to the class of pyrrolo[3,4-d][1,2,3]triazole derivatives This compound is characterized by its unique structure, which includes ethoxyphenyl and fluorophenyl groups attached to a pyrrolo[3,4-d][1,2,3]triazole core
Preparation Methods
The synthesis of 5-(4-ETHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the ethoxyphenyl and fluorophenyl groups through various substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and reaction conditions such as reflux or room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4-ETHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: It can be used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-ETHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to 5-(4-ETHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE include other pyrrolo[3,4-d][1,2,3]triazole derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of 5-(4-ETHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE lies in its specific combination of ethoxyphenyl and fluorophenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17FN4O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
InChI |
InChI=1S/C19H17FN4O3/c1-2-27-15-9-7-14(8-10-15)24-18(25)16-17(19(24)26)23(22-21-16)11-12-3-5-13(20)6-4-12/h3-10,16-17H,2,11H2,1H3 |
InChI Key |
CBWKXJJKOMGWPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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